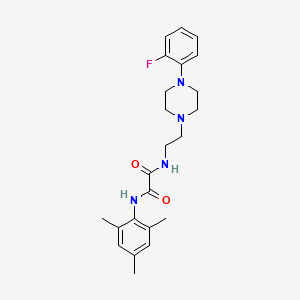

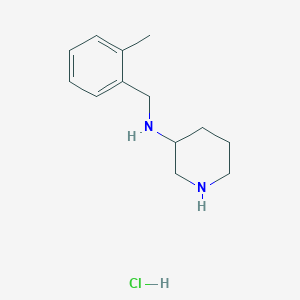

N-(2-Methylbenzyl)piperidin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

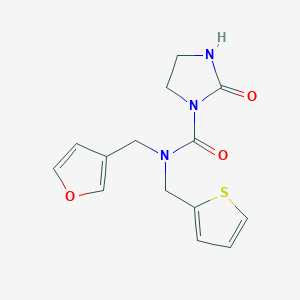

N-(2-Methylbenzyl)piperidin-3-amine hydrochloride, also known as N-Methylbenzylpiperidin-3-amine hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is a derivative of piperidine, a heterocyclic organic compound commonly used in the synthesis of many pharmaceuticals. N-(2-Methylbenzyl)piperidin-3-amine hydrochloride has been shown to have a wide range of biological activities, making it a promising candidate for further research.

Scientific Research Applications

Cholinesterase and Monoamine Oxidase Inhibition : A derivative of N-(2-Methylbenzyl)piperidin-3-amine has been identified as a dual inhibitor of cholinesterase and monoamine oxidase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

Synthesis of Substituted Piperidines : Research demonstrates efficient approaches to synthesize substituted piperidines, which are valuable in medicinal chemistry (Kim et al., 2007).

Anti-Tubercular Agents : A study on 2,4-diaminoquinazoline derivatives showed the potential of compounds structurally related to N-(2-Methylbenzyl)piperidin-3-amine as lead candidates for tuberculosis drug discovery (Odingo et al., 2014).

DNA Strand Breakage Studies : Piperidine, a core structure in N-(2-Methylbenzyl)piperidin-3-amine, has been studied for its role in DNA strand breakage, particularly at sites of N7-alkylguanines, which is important in understanding DNA damage and repair mechanisms (Mattes et al., 1986).

Redox Properties in Cobalt(III) Complexes : Research on pyridinecarboxamide cobalt(III) complexes, involving piperidine as a ligand, explored the redox properties and potential applications in electrochemistry (Meghdadi et al., 2008).

Synthesis of 4-Chloropiperidines : A method for synthesizing 4-chloropiperidines from homoallylic amines has been developed, demonstrating the versatility of piperidine derivatives in organic synthesis (Ebule et al., 2019).

Antihistaminic N-Heterocyclic 4-Piperidinamines : The synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines for their antihistaminic activity highlights the potential of piperidine derivatives in developing new antihistamines (Janssens et al., 1985).

β-Aminoketones Synthesis : Piperidine derivatives have been used in the synthesis of β-aminoketones, important intermediates in organic and medicinal chemistry (Makarova et al., 2002).

properties

IUPAC Name |

N-[(2-methylphenyl)methyl]piperidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-5-2-3-6-12(11)9-15-13-7-4-8-14-10-13;/h2-3,5-6,13-15H,4,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIIXZOQTXINPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methylbenzyl)piperidin-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

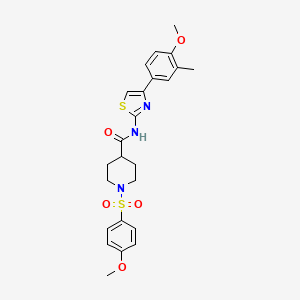

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2417633.png)

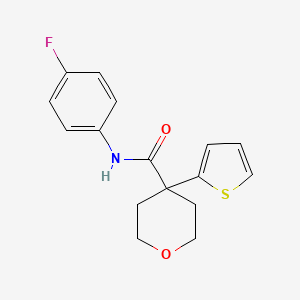

![N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2417634.png)

![2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2417638.png)

![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2417640.png)

![N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2417644.png)

amino}acetamide](/img/structure/B2417647.png)